Methyl 4-ethynylnaphthalene-1-carboxylate
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Overview
Description
Methyl 4-ethynylnaphthalene-1-carboxylate is an organic compound with a unique structure that includes a naphthalene ring substituted with an ethynyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-ethynylnaphthalene-1-carboxylate typically involves the reaction of 4-ethynylnaphthalene-1-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-ethynylnaphthalene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Methyl 4-ethynylnaphthalene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of fluorescent probes due to its aromatic structure.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of methyl 4-ethynylnaphthalene-1-carboxylate involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions and transformations enable the compound to exert its effects in different chemical and biological contexts.
Comparison with Similar Compounds
Methyl 4-ethynylnaphthalene-2-carboxylate: Similar structure but with the carboxylate group at a different position on the naphthalene ring.
Ethyl 4-ethynylnaphthalene-1-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness: Methyl 4-ethynylnaphthalene-1-carboxylate is unique due to the specific positioning of the ethynyl and carboxylate groups on the naphthalene ring, which can influence its reactivity and interactions. This uniqueness makes it a valuable compound for specific applications in organic synthesis and material science.
Properties
CAS No. |
2866318-98-9 |
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Molecular Formula |
C14H10O2 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
methyl 4-ethynylnaphthalene-1-carboxylate |
InChI |
InChI=1S/C14H10O2/c1-3-10-8-9-13(14(15)16-2)12-7-5-4-6-11(10)12/h1,4-9H,2H3 |
InChI Key |
CBLNKOSUHKQWHU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C2=CC=CC=C21)C#C |
Origin of Product |
United States |
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